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molecular formula C7H3BrClFO2 B1524280 3-Bromo-5-chloro-2-fluorobenzoic acid CAS No. 1269232-93-0

3-Bromo-5-chloro-2-fluorobenzoic acid

Cat. No. B1524280
M. Wt: 253.45 g/mol
InChI Key: ZSCAXCZFFCKFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09314464B2

Procedure details

A solution of crude Intermediate 3-bromo-5-chloro-2-fluorobenzoic acid (2.03 g, 8 mmol), diphenylphosphoryl azide (2.07 mL, 9.6 mmol, 1.2 eq), and DIPEA (1.67 mL, 9.6 mmol, 1.2 eq) in 1:1 t-butanol/toluene (25 ml) was heated at 110° C. for 36 h. The mixture was concentrated, then partitioned between ethyl acetate and water. The organic layer was washed with brine, and was then dried over sodium sulfate, filtered, and concentrated. The crude product was purified by silica gel chromatography (30:1 to 10:1 hexanes/ethyl acetate eluant) to provide the title compound. MS m/z: 267.8 (M+H)+. (M−tBu).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
2.07 mL
Type
reactant
Reaction Step One
Name
Quantity
1.67 mL
Type
reactant
Reaction Step One
Name
t-butanol toluene
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:12])=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)C(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:20])C=CC=CC=1.CC[N:32]([CH:36](C)C)C(C)C.[C:39]([OH:43])([CH3:42])([CH3:41])[CH3:40].C1(C)C=CC=CC=1>>[Br:1][C:2]1[C:3]([F:12])=[C:4]([NH:32][C:36](=[O:20])[O:43][C:39]([CH3:42])([CH3:41])[CH3:40])[CH:8]=[C:9]([Cl:11])[CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C=C(C1)Cl)F
Name
Quantity
2.07 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
1.67 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
t-butanol toluene
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)(C)O.C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (30:1 to 10:1 hexanes/ethyl acetate eluant)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=C(C1)Cl)NC(OC(C)(C)C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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